5-Metoxi-N,N-diisopropiltriptamina

Descripción general

Descripción

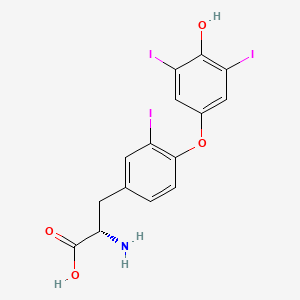

5-Methoxy-N,N-diisopropyltryptamine is a psychedelic compound belonging to the tryptamine class. It is known for its hallucinogenic and entheogenic effects, often referred to as “foxy methoxy” or simply “foxy.” This compound is a methoxy derivative of diisopropyltryptamine and has been used recreationally for its psychoactive properties .

Aplicaciones Científicas De Investigación

5-Methoxy-N,N-diisopropyltryptamine has been studied for various scientific research applications:

Chemistry: It serves as a model compound for studying the structure-activity relationships of tryptamines.

Biology: Research has focused on its effects on serotonin receptors and its potential neurotoxicity.

Medicine: Although not widely used in medicine, it has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.

Industry: Its use in industry is limited due to its psychoactive properties and legal restrictions.

Mecanismo De Acción

The primary mechanism of action of 5-Methoxy-N,N-diisopropyltryptamine involves agonism at the 5-HT2A receptor, which is responsible for its hallucinogenic effects. It may also act as a monoamine oxidase inhibitor, affecting the metabolism of neurotransmitters .

Safety and Hazards

Direcciones Futuras

There is a major revival of human psychedelic research driven by modern brain imaging studies and clinical trials providing safety and efficacy data for the use of psychedelics in the treatment of mental disorders . Individualized dose escalation of 5-MeO-DMT may be preferable over single dose administration for clinical applications that aim to maximize the experience to elicit a strong therapeutic response .

Análisis Bioquímico

Biochemical Properties

5-Methoxy-N,N-diisopropyltryptamine plays a significant role in biochemical reactions, primarily through its interaction with serotonin receptors. It acts as a competitive inhibitor of the serotonin transporter (SERT) and has high affinity for 5-HT2A, 5-HT2C, and 5-HT1A receptors . These interactions lead to the modulation of serotonin levels in the brain, contributing to its hallucinogenic effects. Additionally, 5-Methoxy-N,N-diisopropyltryptamine has been shown to interact with dopamine and glutamate receptors, further influencing neurotransmitter release and signaling pathways .

Cellular Effects

The effects of 5-Methoxy-N,N-diisopropyltryptamine on various cell types and cellular processes are profound. In neuronal cells, it increases the release of dopamine, serotonin, and glutamate, leading to altered neurotransmission and synaptic plasticity . The compound has been demonstrated to induce cytotoxic effects in cell lines such as COS-7, SH-SY5Y, and Hep G2 . Furthermore, exposure to 5-Methoxy-N,N-diisopropyltryptamine during adolescence has been linked to oxidative DNA damage and impaired cognitive functions in animal models .

Molecular Mechanism

At the molecular level, 5-Methoxy-N,N-diisopropyltryptamine exerts its effects primarily through agonism of the 5-HT2A receptor . This interaction leads to the activation of downstream signaling pathways, including the release of intracellular calcium and activation of protein kinase C (PKC). Additionally, 5-Methoxy-N,N-diisopropyltryptamine inhibits the serotonin transporter, resulting in increased extracellular serotonin levels . The compound also affects gene expression by modulating transcription factors and other regulatory proteins involved in neurotransmitter synthesis and release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methoxy-N,N-diisopropyltryptamine change over time. The compound is rapidly absorbed, with peak effects occurring within 1 to 1.5 hours after administration . Its neurotoxic effects, such as DNA damage, can persist for extended periods, up to 60 days post-treatment . The stability and degradation of 5-Methoxy-N,N-diisopropyltryptamine in biological systems are influenced by factors such as pH and temperature, which can affect its long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of 5-Methoxy-N,N-diisopropyltryptamine vary with different dosages in animal models. At lower doses, the compound induces mild hallucinogenic effects and increases neurotransmitter release . At higher doses, it can cause significant neurotoxicity, including oxidative DNA damage and impaired cognitive functions . Chronic administration of 5-Methoxy-N,N-diisopropyltryptamine during adolescence has been shown to result in long-term behavioral and neurological deficits .

Metabolic Pathways

5-Methoxy-N,N-diisopropyltryptamine undergoes several metabolic pathways in the body. The primary pathways include O-demethylation to form 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and direct hydroxylation on the aromatic ring . These metabolites can be further conjugated to sulfate and glucuronide, facilitating their excretion . The involvement of cytochrome P450 enzymes, particularly CYP2D6 and CYP1A1, in the metabolism of 5-Methoxy-N,N-diisopropyltryptamine has been documented .

Transport and Distribution

Within cells and tissues, 5-Methoxy-N,N-diisopropyltryptamine is transported and distributed through interactions with various transporters and binding proteins. It specifically inhibits the serotonin transporter (SERT), leading to increased extracellular serotonin levels . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and accumulate in the central nervous system . Additionally, 5-Methoxy-N,N-diisopropyltryptamine’s interaction with dopamine and glutamate transporters further affects its localization and accumulation in specific brain regions .

Subcellular Localization

The subcellular localization of 5-Methoxy-N,N-diisopropyltryptamine is primarily within neuronal cells, where it interacts with serotonin receptors on the cell membrane . The compound’s lipophilic nature allows it to penetrate cellular membranes and reach intracellular targets . Post-translational modifications, such as phosphorylation, may influence its activity and localization within specific subcellular compartments . The targeting of 5-Methoxy-N,N-diisopropyltryptamine to specific organelles, such as mitochondria, can impact its function and contribute to its overall biochemical effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N,N-diisopropyltryptamine typically involves the following steps:

Starting Material: The synthesis begins with indole, which is then subjected to a series of reactions to introduce the methoxy and diisopropylamino groups.

Methoxylation: The indole is first methoxylated to form 5-methoxyindole.

Alkylation: The 5-methoxyindole is then alkylated with diisopropylamine to introduce the diisopropylamino group.

Industrial Production Methods

Industrial production methods for 5-Methoxy-N,N-diisopropyltryptamine are not well-documented due to its status as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxy-N,N-diisopropyltryptamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at the indole ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Diisopropyltryptamine (DiPT): The parent compound without the methoxy group.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another methoxy-substituted tryptamine with similar psychoactive effects.

N,N-Dimethyltryptamine (DMT): A well-known psychedelic tryptamine.

Uniqueness

5-Methoxy-N,N-diisopropyltryptamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other tryptamines. Its combination of methoxy and diisopropylamino groups results in a unique receptor binding profile and psychoactive effects .

If you have any more questions or need further details, feel free to ask!

Propiedades

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17/h6-7,10-13,18H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBPMBJFRRVTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193209 | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4021-34-5 | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4021-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004021345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12D06G8W8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1664599.png)